(cyclopent-1-en-1-yl)methanethiol
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Overview
Description
(cyclopent-1-en-1-yl)methanethiol is an organic compound with the chemical formula C6H9SH. It is a thiol derivative of cyclopentene, characterized by the presence of a sulfur atom bonded to a methylene group attached to the cyclopentene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopent-1-en-1-yl)methanethiol typically involves the reaction of cyclopentene with methanethiol under specific conditions. One common method includes the use of a catalyst to facilitate the addition of the thiol group to the cyclopentene ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to deprotonate the methanethiol and enhance its nucleophilicity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often employ high-pressure and high-temperature conditions to accelerate the reaction rate and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(cyclopent-1-en-1-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding cyclopentylmethanethiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclopentylmethanethiol.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
(cyclopent-1-en-1-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and antioxidant activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (cyclopent-1-en-1-yl)methanethiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can inhibit enzyme activity by modifying the active site or altering the enzyme’s conformation. Additionally, the compound’s ability to undergo redox reactions allows it to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanethiol: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopent-1-en-1-ylmethylamine: Contains an amine group instead of a thiol group.
Cyclopent-1-en-1-ylmethanol: Contains a hydroxyl group instead of a thiol group
Uniqueness
(cyclopent-1-en-1-yl)methanethiol is unique due to its combination of a cyclopentene ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1935511-23-1 |
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Molecular Formula |
C6H10S |
Molecular Weight |
114.2 |
Purity |
95 |
Origin of Product |
United States |
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